

Giredestrant Tartrate in In Vivo Mouse Xenograft Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Giredestrant tartrate

Cat. No.: B12417978

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Introduction

Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). It is under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Giredestrant functions by binding to the estrogen receptor, which induces a conformational change leading to the proteasome-mediated degradation of the receptor. This action blocks ER-mediated signaling, which is crucial for the growth of ER+ breast cancer.[1][2] Preclinical studies utilizing in vivo mouse xenograft models have been instrumental in evaluating the efficacy and pharmacokinetics of giredestrant. These models, particularly patient-derived xenografts (PDXs), are critical for translational research as they can recapitulate the heterogeneity of human tumors.

Mechanism of Action

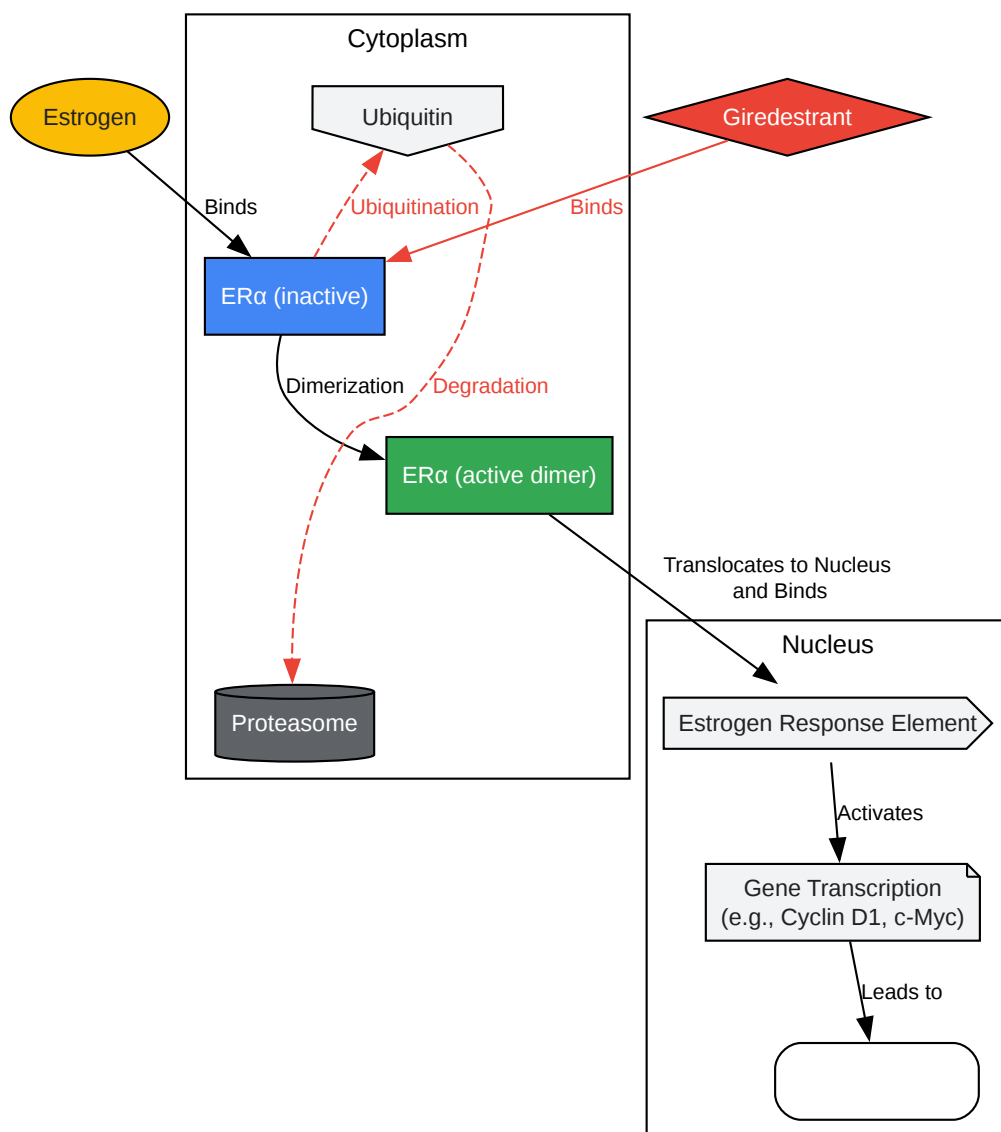
Giredestrant is a third-generation SERD designed to overcome the limitations of earlier endocrine therapies. Its primary mechanism involves high-affinity binding to both wild-type and mutant forms of the estrogen receptor alpha (ER α). This binding event induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. The resulting depletion of cellular ER α levels effectively abrogates downstream signaling pathways that promote tumor cell proliferation and survival.[1][2]

Estrogen Receptor Signaling Pathway and Giredestrant's Point of Intervention

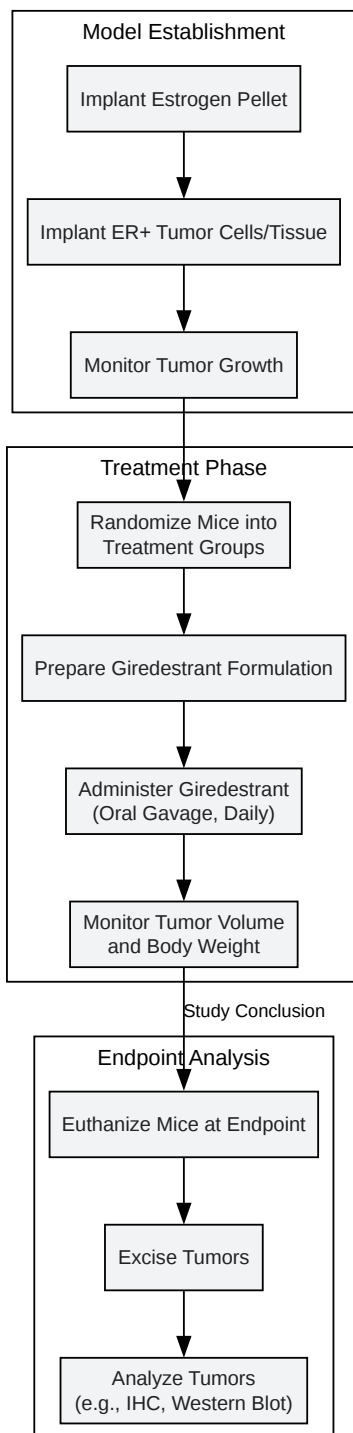
Estrogen, upon binding to ER α , triggers a cascade of events that promote cell growth. This includes the activation of downstream pathways such as PI3K/AKT and MAPK/ERK, leading to the transcription of genes like cyclin D1, which are essential for cell cycle progression.

Giredestrant, by degrading ER α , effectively shuts down this entire signaling axis.

Estrogen Receptor Signaling Pathway and Giredestrant Inhibition



In Vivo Mouse Xenograft Experimental Workflow

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References

- 1. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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